3-acetyl-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-acetyl-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-11(16)12-5-4-6-13(9-12)20(18,19)15-10-14(17)7-2-3-8-14/h4-6,9,15,17H,2-3,7-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJSNWSSPIRUGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2(CCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide typically involves the reaction of benzenesulfonamide derivatives with acetylating agents and cyclopentyl intermediates. One common method involves the use of chloroacetamide derivatives, which undergo intramolecular cyclization rearrangement reactions when treated with ammonium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-acetyl-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-acetyl-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is involved in regulating pH in tumor cells, and its inhibition can disrupt the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis . The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substitution Effects
Key analogues and their distinguishing features are summarized below:
Functional Group Impact on Bioactivity
- Acetyl vs. Methoxy Groups : The 3-acetyl group in the target compound and N-(3-acetylphenyl)-3-methoxybenzenesulfonamide (CAS 667913-51-1) may enhance binding to fungal cytochrome P450 enzymes or proteases compared to methoxy-substituted analogues, as seen in other sulfonamides .
- Hydroxycyclopentylmethyl vs. Cyclohexylamino: The hydroxycyclopentyl group likely improves water solubility compared to the cyclohexylamino substituent in 3-amino-4-(cyclohexylamino)-N-methylbenzenesulfonamide, which is optimized for membrane permeability in ferroptosis inhibitors .
- Antifungal SAR: Phthalazinone-containing derivatives (e.g., compounds 22–24 in ) show that bulky substituents (e.g., phthalazinone) enhance antifungal potency. The target compound’s hydroxycyclopentyl group may mimic this steric bulk but with different hydrogen-bonding capacity.
Physicochemical Properties
- Solubility: The hydroxycyclopentylmethyl group may confer moderate aqueous solubility, contrasting with poorly soluble analogues like 3-(aminomethyl)-N-(cyclopropylmethyl)benzenesulfonamide .
Biological Activity
3-acetyl-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide is a synthetic compound that has garnered interest for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 285.36 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in tissues.
- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), potentially modulating signaling pathways involved in inflammation and pain response .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation, which could make it beneficial for treating inflammatory diseases.
- Anticancer Potential : Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines, warranting further investigation into its anticancer properties.
Data Table: Biological Activities and Effects
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Anticancer | Decreased cell viability in cancer cell lines |
Case Studies
Several case studies have explored the efficacy of this compound:
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated significant inhibition at concentrations as low as 10 µg/mL. The mechanism was linked to disruption of cell wall synthesis.
- Anti-inflammatory Effects : In a rodent model of arthritis, administration of the compound resulted in a marked decrease in paw swelling and inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory conditions.
- Cancer Cell Proliferation Study : In vitro assays showed that the compound reduced the proliferation of human breast cancer cells by 50% at a concentration of 25 µM, indicating its potential as an anticancer drug candidate.
Q & A
Q. What are the recommended synthetic routes for 3-acetyl-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?
The synthesis of this compound typically involves multi-step reactions, starting with functionalization of the benzene sulfonamide core followed by cyclopentylmethyl group incorporation. Key steps include sulfonylation, acetylation, and hydroxylation. Optimization requires precise control of temperature (e.g., reflux conditions), solvent selection (e.g., ethanol or dichloromethane for polar intermediates), and reaction time to maximize yield and minimize side products. Analytical techniques like thin-layer chromatography (TLC) and HPLC are critical for monitoring reaction progress .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is indispensable for verifying the acetyl and cyclopentylmethyl substituents. Mass spectrometry (MS) confirms molecular weight, while HPLC ensures purity (>98%). Infrared (IR) spectroscopy can validate functional groups like sulfonamide (S=O stretch ~1350 cm⁻¹) and hydroxyl groups (broad ~3200 cm⁻¹). Multi-technique validation is recommended to resolve ambiguities .
Q. What are the solubility and formulation challenges for this compound in preclinical studies?
The compound’s solubility varies with pH due to its sulfonamide group (pKa ~10) and hydroxyl substituent. Polar aprotic solvents (e.g., DMSO) are effective for in vitro assays, while aqueous buffers require co-solvents or surfactants for stability. Preformulation studies should assess aggregation propensity using dynamic light scattering (DLS) .
Advanced Research Questions
Q. How can researchers investigate structure-activity relationships (SAR) for this compound against specific biological targets?
SAR studies involve systematic structural modifications (e.g., replacing the acetyl group with other electron-withdrawing moieties) and evaluating binding affinity via surface plasmon resonance (SPR) or enzyme inhibition assays. Molecular docking with targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase can predict binding modes, validated by mutagenesis studies .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., buffer pH affecting ionization) or impurities in synthesized batches. Solutions include:
- Repeating assays with orthogonal methods (e.g., fluorescence polarization vs. calorimetry).
- Conducting batch-to-batch purity analysis using HPLC-MS.
- Validating target engagement in cellular models (e.g., gene knockout) .
Q. How can computational models predict the compound’s stability under physiological conditions?
Density Functional Theory (DFT) calculations assess hydrolytic stability of the acetyl group, while molecular dynamics (MD) simulations model interactions in aqueous environments. Experimentally, accelerated stability studies (40°C, 75% humidity) combined with LC-MS degradation profiling validate predictions .
Q. What methodologies are recommended for studying metal coordination or catalytic properties of this compound?
The sulfonamide and hydroxyl groups can act as ligands for metals (e.g., Cu²⁺, Zn²⁺). Isothermal titration calorimetry (ITC) quantifies binding constants, while X-ray crystallography or EXAFS reveals coordination geometry. Catalytic potential is tested in model reactions (e.g., ester hydrolysis) under controlled pH and temperature .
Methodological Considerations Table
| Research Aspect | Key Techniques | References |
|---|---|---|
| Synthesis Optimization | TLC, HPLC, solvent screening | |
| Structural Validation | NMR, MS, IR | |
| Biological Target Profiling | SPR, enzyme assays, molecular docking | |
| Stability Studies | DFT, MD simulations, accelerated aging |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
